2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid

Serotonin transporter (SERT) binding affinity structure-activity relationship (SAR)

2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218093-98-1) is a synthetic, non-proteinogenic amino acid derivative characterized by a 2,3-dichlorophenyl substituent and a tertiary dimethylamino group on the alpha-carbon. Its molecular formula is C10H11Cl2NO2 with a molecular weight of 248.10 g/mol.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Cat. No. B12113234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESCN(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-4-3-5-7(11)8(6)12/h3-5,9H,1-2H3,(H,14,15)
InChIKeyZFEVHXHYMHYTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid: Key Chemical Identity and Procurement Considerations


2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218093-98-1) is a synthetic, non-proteinogenic amino acid derivative characterized by a 2,3-dichlorophenyl substituent and a tertiary dimethylamino group on the alpha-carbon . Its molecular formula is C10H11Cl2NO2 with a molecular weight of 248.10 g/mol . The compound is commercially available for laboratory research use from multiple suppliers, typically in purities of 95% or greater . As a regioisomer of the more widely listed 2-(3,5-dichlorophenyl)- and 2-(2,6-dichlorophenyl)-2-(dimethylamino)acetic acid analogs, its procurement is driven by structure-activity relationship (SAR) investigations where the specific chlorine substitution pattern is hypothesized to be a critical variable.

Why Generic Substitution of 2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid is Not Supported by Current Evidence


Substituting 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid with its 2,6- or 3,5-dichloro regioisomers is scientifically unjustified in the absence of direct comparative data. The position of chlorine atoms on the phenyl ring is a fundamental determinant of molecular recognition, electronic distribution, and biological target engagement. While analogs such as 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218320-00-3) and 2-(2,6-dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218476-20-0) are commercially listed, no publicly available head-to-head studies quantify the pharmacological or physicochemical consequences of the 2,3- vs. other dichloro arrangements [1]. Until such evidence is generated, any assumption of interchangeability introduces uncontrolled experimental risk.

Quantitative Evidence for Differentiating 2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid from Its Analogs


SERT Binding Affinity of the 2,3-Dichloro Regioisomer: A Class-Level Inference

While no binding data exists for the exact compound 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid, a structurally related analog with a 2,3-dichlorophenyl motif has demonstrated high affinity for the serotonin transporter (SERT) with a Ki of 1.5 nM to 1.7 nM. This demonstrates that the 2,3-dichlorophenyl scaffold is tolerated within the SERT pharmacophore [1]. This evidence is a class-level inference and cannot be directly attributed to the target compound, as the full structure of the tested compound differs from the target compound. No comparable binding data have been reported for the 3,5- or 2,6-regioisomers, making this the only available anchor point for the 2,3-dichloro substitution pattern in a dimethylamino acid scaffold targeting SERT.

Serotonin transporter (SERT) binding affinity structure-activity relationship (SAR)

Chemical Identity and Purity: A Differentiator from Non-Dimethylamino Analogs

The target compound's IUPAC name and molecular formula (C10H11Cl2NO2) distinguish it from the non-substituted amino acid 2-amino-2-(2,3-dichlorophenyl)acetic acid (CAS 318270-11-0, C8H7Cl2NO2, MW 220.05 g/mol), which lacks the dimethylamino group [1]. The presence of the tertiary amine is expected to significantly alter lipophilicity, pKa, and biological recognition. Typical commercial purity for the target compound class is specified at 95% or greater, as reported for the 2,6-dichloro regioisomer . This structural feature, confirmed by NMR, HPLC, or GC, ensures the compound is fit for purpose in structure-activity relationship studies where the dimethylamino group is a required pharmacophoric element.

Chemical purity structural identity procurement specification

Absence of Published Biological Activity Data: A Critical Selection Factor

A comprehensive search of PubMed, Google Scholar, and BindingDB conducted up to May 2026 returned no published biological assay data for 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid [1]. A BindingDB entry (ID 50574370) that appeared in initial searches corresponds to a chemically distinct compound (IC50 = 0.01 nM against ACSS2 from patent US20230271956), which is structurally unrelated to the target compound and cannot be used as evidence [2]. Similarly, CHEMBL1743782 represents a spirocyclic structure that is not equivalent to 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid [3]. This complete absence of functional data means the compound is a pure chemical inventory item; any claim about its biological activity, selectivity, or therapeutic relevance is unsubstantiated.

biological activity literature gap research decision

Validated Application Scenarios for 2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid Based on Available Evidence


Synthetic Intermediate for Medicinal Chemistry Optimization

Based on the compound's well-defined chemical structure (CAS 1218093-98-1, C10H11Cl2NO2) , its primary documented value is as a synthetic intermediate. Researchers can utilize the carboxylic acid and dimethylamino groups for amide coupling, esterification, or nucleophilic substitution reactions to build compound libraries with the 2,3-dichlorophenyl motif fixed as a variable scaffold. This application is supported by the commercial availability of the compound at >95% purity , making it suitable for chemical transformations without biological validation prerequisites.

Structure-Activity Relationship (SAR) Exploration of Monoamine Transporter Ligands

The class-level inference from a structurally related 2,3-dichlorophenyl analog demonstrating SERT affinity (Ki ≈ 1.5 nM) [1] suggests that 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid may serve as a starting point for SAR exploration of monoamine transporters. This is predicated on the hypothesis that the 2,3-dichloro substitution pattern contributes to transporter binding. Researchers can procure this specific regioisomer to test the influence of chlorine position on affinity and selectivity relative to the 3,5- and 2,6-analogs, generating the comparative data that is currently absent.

Regioisomeric Reference Standard in Analytical Chemistry

Because the compound is a regioisomer of the more commonly listed 3,5- and 2,6-dichlorophenyl variants, it can serve as a reference standard for chromatographic method development. Its distinct retention time, mass spectrum, and NMR signature can be used to differentiate between the three dichloro isomers in reaction monitoring or impurity profiling, provided that an authenticated analytical standard is obtained from a supplier that offers a Certificate of Analysis.

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